molecular formula C22H28N2O4S B2552378 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 950464-87-6

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2552378
M. Wt: 416.54
InChI Key: WGKVRPWPJWTJKM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact three-dimensional structure of the compound.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Interaction and Structural Analysis

A study highlighted the structural characteristics of a closely related compound, focusing on its molecular interactions and potential for forming hydrogen-bonded chains, which are crucial for its biological activity. The analysis of the sulfonylurea fragment of this compound provides insights into its conformation and interaction patterns, which are essential for understanding its pharmacological properties (Gelbrich, Haddow, & Griesser, 2011).

Pharmacological Applications and SAR Studies

Research on quinazoline derivatives, including those similar to the compound , has explored their pharmacological applications. These studies have focused on the synthesis and characterization of various derivatives to understand their structure-activity relationships (SAR), particularly for antihypertensive, diuretic, and anti-diabetic activities. This research underscores the compound's potential as a pharmacophore in developing therapeutic agents (Rahman et al., 2014).

Spectroscopic and Fluorescent Properties

Investigations into the spectroscopic and fluorescent properties of similar compounds have revealed their utility in biological imaging and as fluorescent markers. Studies on the synthesis and structural determination of such compounds indicate their potential in creating fluorescent complexes with metals like Zn(II), which can be employed in biochemical assays and imaging applications (Kimber et al., 2003).

Antimicrobial Activity

The synthesis and evaluation of novel derivatives, including those related to the compound of interest, have demonstrated significant antimicrobial activity. These studies suggest the compound's potential use in developing new antimicrobial agents with efficacy against various bacterial and fungal pathogens (Vanparia et al., 2010).

Antitumor Activity

Research into novel tetrahydroquinoline derivatives bearing the sulfonamide moiety has highlighted their antitumor properties. Synthesis and in vitro evaluation of these compounds have shown significant efficacy against various cancer cell lines, indicating the potential of such molecules in cancer therapy (Alqasoumi et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-6-11-24-19-9-8-18(14-17(19)7-10-22(24)25)23-29(26,27)21-13-16(3)15(2)12-20(21)28-4/h8-9,12-14,23H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKVRPWPJWTJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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